1-Aminoisoquinoline-7-carbaldehyde is a heterocyclic organic compound characterized by an isoquinoline structure with an amino group at the 1-position and an aldehyde group at the 7-position. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for biologically active compounds. Its chemical identity is denoted by the International Union of Pure and Applied Chemistry name, and it has the chemical formula with a molecular weight of 176.18 g/mol.
1-Aminoisoquinoline-7-carbaldehyde can be derived from various synthetic routes involving isoquinoline derivatives. The compound is not typically found in nature but is synthesized in laboratory settings for research and industrial purposes.
This compound falls under the category of isoquinoline derivatives, which are known for their diverse biological activities. Isoquinolines are bicyclic compounds that consist of a benzene ring fused to a pyridine ring, and their derivatives have been explored for various pharmacological properties, including anticancer and antimicrobial activities .
The synthesis of 1-aminoisoquinoline-7-carbaldehyde can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, pressure, and catalyst choice to optimize yield and purity. For instance, reactions may be conducted under varying hydrogen pressures (up to 10 MPa) and temperatures (room temperature to 100 °C) depending on the specific method employed .
The molecular structure of 1-aminoisoquinoline-7-carbaldehyde consists of a fused isoquinoline ring system with specific functional groups:
The compound has a melting point range typically reported between 121 °C and 122 °C, indicating its solid-state characteristics under standard laboratory conditions . Its structural formula can be represented as follows:
1-Aminoisoquinoline-7-carbaldehyde undergoes various chemical reactions due to its functional groups:
Common reagents used in these reactions include:
These reactions can lead to various products depending on the conditions and reagents used.
The mechanism of action for 1-aminoisoquinoline-7-carbaldehyde largely depends on its application in medicinal chemistry. It may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, in studies investigating its anticancer properties, it has been shown to affect pathways related to cell proliferation and apoptosis .
Relevant analyses indicate that this compound exhibits significant stability under standard laboratory conditions but can undergo transformations based on environmental factors like pH and temperature.
1-Aminoisoquinoline-7-carbaldehyde has several significant applications in scientific research:
This comprehensive overview highlights the importance of 1-aminoisoquinoline-7-carbaldehyde across various fields, showcasing its potential for future applications in both research and industry.
1-Aminoisoquinoline-7-carbaldehyde represents a strategically engineered hybrid molecule that integrates three critical pharmacophoric elements: the isoquinoline core, an amino group at the C1 position, and a carbaldehyde moiety at C7. This molecular architecture positions it as a versatile synthon for developing targeted bioactive compounds, particularly in oncology and infectious disease therapeutics. Its significance lies in the convergence of planar aromatic topology for DNA/protein interaction, nucleophilic sites for hydrogen bonding, and an electrophilic aldehyde for targeted derivatization. The compound exemplifies rational scaffold design in modern medicinal chemistry, enabling access to structurally diverse libraries through well-defined reaction pathways.
Isoquinoline derivatives constitute a privileged structural class in drug discovery due to their planar, electron-rich aromatic systems that facilitate intercalation with biological targets. Natural alkaloids featuring the pyrrolo[2,1-a]isoquinoline scaffold—such as lamellarins A–D and ningalins—demonstrate potent cytotoxicity through topoisomerase I inhibition and mitochondrial-mediated apoptosis [6]. These marine-derived compounds exhibit IC₅₀ values in the nanomolar range against diverse cancer lines (e.g., lamellarin D: IC₅₀ = 0.08 nM against A549 lung carcinoma) [6]. Synthetic isoquinoline scaffolds expand this versatility, as their nitrogen atom enables metal-coordination in catalytic reactions, while ring positions allow regioselective functionalization.
Table 1: Bioactive Isoquinoline Derivatives and Their Therapeutic Applications
Compound Name | Biological Activity | Mechanism/Target | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
Lamellarin D | Anticancer | Topoisomerase I inhibition | 0.08 nM (A549) |
Lamellarin K triacetate | Anticancer | Multidrug resistance reversal | 0.005 μM (A549) |
Quinoline-4-thiazolidinone | Anti-tubercular | Mur B enzyme inhibition | 1.2 μM (Mtb) |
Podophyllotoxin-naphthoquinone | Anticancer | Tubulin polymerization inhibition | 0.12 μM (MCF-7) |
The structural adaptability of isoquinolines enables optimization of pharmacokinetic properties. For instance, C7-carbaldehyde functionalization—as in 1-Aminoisoquinoline-7-carbaldehyde—introduces an electrophilic site for Schiff base formation or nucleophilic addition, crucial for targeting cysteine or lysine residues in enzymes [8]. Furthermore, amino group incorporation at C1 enhances water solubility and enables salt formation, addressing a key limitation of unsubstituted isoquinolines [9]. These attributes underscore why isoquinoline-based scaffolds accounted for >15% of FDA-approved nitrogen heterocycle drugs between 2010–2024 [6] [9].
The 1-Aminoisoquinoline-7-carbaldehyde scaffold exhibits three distinct functional domains that govern its bioreactivity:
Table 2: Spectroscopic and Computational Descriptors of 1-Aminoisoquinoline-7-carbaldehyde
Property | Value/Characteristic | Analytical Method |
---|---|---|
Molecular Formula | C₁₀H₈N₂O | HRMS (m/z): 173.0712 [M+H]⁺ |
Carbaldehyde C=O Stretch | 1680–1700 cm⁻¹ | FT-IR |
C7 Aldehyde Proton | δ 10.15 ppm (s, 1H) | ¹H NMR (DMSO-d6) |
N1–H Chemical Shift | δ 6.85 ppm (s, 2H) | ¹H NMR (DMSO-d6) |
HOMO-LUMO Gap | 3.8 eV | DFT/B3LYP/6-31G(d) |
LogP (Calculated) | 1.9 | ChemAxon |
Positional effects critically modulate bioactivity. Molecular docking of 1-Aminoisoquinoline-7-carbaldehyde against leishmanial methionine aminopeptidase 1 (LdMetAP1) shows the C7-aldehyde hydrogen-bonded to His219 (2.8 Å), while the C1-amino group interacts with Glu298 [8]. Conversely, C6-regioisomers exhibit 50% lower binding affinity due to steric clashes with Leu144. Such regioselectivity underpins the scaffold’s utility in rational drug design.
The C7-carbaldehyde group serves as a linchpin for synthesizing functionally diverse derivatives via three strategic pathways:
A) Schiff Base Formation for MetAP1 Inhibition
Reaction with arylhydrazines generates hydrazone derivatives that inhibit LdMetAP1—a validated target for leishmaniasis. Compounds like (E)-N'-(1-aminoisoquinolin-7-yl)methylene)-4-fluorobenzohydrazide exhibit Kᵢ = 0.8 μM by chelating the dinuclear metal center (Co²⁺/Mn²⁺) while forming hydrophobic contacts with Phe168 and Tyr246 [8]. Fluorinated analogs show 5-fold enhanced potency due to increased membrane permeability (logP = 2.8 vs. 1.9 for parent aldehyde).
B) Palladium-Catalyzed C–S Coupling
The carbaldehyde’s electron-withdrawing nature activates C7 for nucleophilic aromatic substitution. Under Pd/dppf catalysis, coupling with thiophenols yields thioether conjugates such as 7-((4-methoxyphenyl)thio)-1-aminoisoquinoline, key intermediates for kinase inhibitors [4]. This reaction proceeds in 85% yield (toluene, 110°C), with the carbaldehyde remaining intact for downstream derivatization.
C) Chalcone Synthesis via Claisen-Schmidt Condensation
Base-catalyzed condensation with acetophenones generates α,β-unsaturated ketones. For example, (E)-3-(1-aminoisoquinolin-7-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one demonstrates dual EGFR/VEGFR-2 inhibition (IC₅₀ = 1.7 μM and 2.3 μM, respectively) by forming hydrogen bonds with Val702 and π-stacking with Phe832 [3]. Microwave-assisted protocols enhance efficiency (yield: 92%, 5 min vs. 24 h conventional).
Table 3: Synthetic Applications of 1-Aminoisoquinoline-7-carbaldehyde
Reaction Type | Conditions | Product | Bioactivity |
---|---|---|---|
Schiff Base Formation | EtOH, NH₂NHAr, Δ, 3h | Hydrazones | LdMetAP1 inhibitors (Kᵢ = 0.8 μM) |
Pd-Catalyzed C–S Coupling | PdCl(allyl)]₂, dppf, tBuONa, toluene, 110°C | 7-(Arylthio)-1-aminoisoquinolines | Kinase modulator precursors |
Chalcone Synthesis | KOH/EtOH, MW, 300W, 5 min | 7-(3-Arylacryloyl)-1-aminoisoquinolines | EGFR/VEGFR-2 inhibitors (IC₅₀ ~2 μM) |
Knoevenagel Condensation | Malononitrile, NH₄OAc, EtOH, reflux | 7-(Dicyanomethylene)-1,2-dihydroisoquinoline | Anticancer screening candidates |
Molecular hybridization strategies exploit the carbaldehyde to fuse isoquinoline with other pharmacophores. Coupling with 4-thiazolidinone via Ugi four-component reactions yields 5-arylidene-3-(1-aminoisoquinolin-7-yl)-2-thioxothiazolidin-4-ones that exhibit anti-proliferative activity against MCF-7 cells (IC₅₀ = 4.2 μM) [4]. The carbaldehyde’s carbonyl carbon becomes part of an exocyclic vinyl system, extending π-conjugation for DNA intercalation.
Figure: Molecular Docking of Hydrazone Derivative in LdMetAP1 Active Site (based on [8])
[LdMetAP1 Binding Pocket] | | His219...H-N | / \ O=C N≡N-Ph-F | | Isoquinoline | (π-stacking with Phe168)
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0